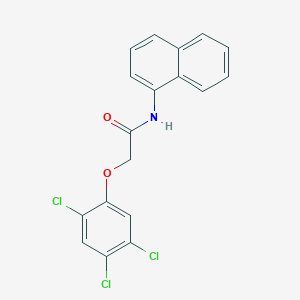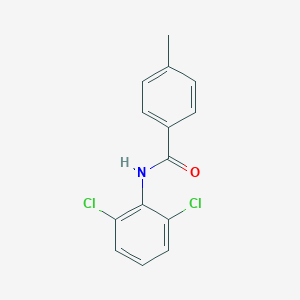![molecular formula C16H25NO B185157 Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- CAS No. 113416-63-0](/img/structure/B185157.png)
Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-, also known as ibuprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain, reduce inflammation, and lower fever. It belongs to the propionic acid class of NSAIDs and is available over-the-counter in many countries. The chemical formula of ibuprofen is C13H18O2, and its molecular weight is 206.28 g/mol.
Mécanisme D'action
Ibuprofen works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. Ibuprofen inhibits both COX-1 and COX-2, but it has a higher affinity for COX-2, which is the isoform that is primarily responsible for inflammation. By inhibiting COX, Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- reduces the production of prostaglandins, which leads to a reduction in pain, inflammation, and fever.
Effets Biochimiques Et Physiologiques
In addition to its effects on prostaglandin production, Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- has been shown to have a number of other biochemical and physiological effects. For example, Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- has been shown to inhibit platelet aggregation, which can reduce the risk of blood clots. It has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage. In addition, Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- has been shown to have effects on the immune system, including the modulation of cytokine production and the inhibition of T-cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- for use in lab experiments is its availability and affordability. Ibuprofen is widely available and relatively inexpensive, which makes it a convenient choice for researchers who need to use large quantities of the drug. In addition, Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- has a well-established safety profile, which makes it a low-risk choice for use in lab experiments. However, there are also some limitations to the use of Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- in lab experiments. For example, Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- can have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results. In addition, the effects of Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- can vary depending on the dose, route of administration, and timing of administration, which can make it difficult to control for these variables in lab experiments.
Orientations Futures
There are many potential future directions for research on Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-. One area of interest is the development of new formulations of Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- that can improve its efficacy and safety. For example, researchers are exploring the use of prodrugs of Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-, which can improve its solubility and bioavailability. Another area of interest is the development of new NSAIDs that have improved selectivity for COX-2, which could reduce the risk of side effects associated with nonselective NSAIDs like Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-. Finally, researchers are exploring the potential of Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- and other NSAIDs for use in the prevention and treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Méthodes De Synthèse
The synthesis of Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- can be achieved through a multistep process that involves the conversion of a starting material into an intermediate, which is then converted into the final product. One of the most common methods for synthesizing Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- is the Friedel-Crafts acylation reaction, which involves the reaction of isobutylbenzene with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride. The resulting intermediate is then hydrolyzed to form Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-.
Applications De Recherche Scientifique
Ibuprofen has been extensively studied for its therapeutic effects on a variety of conditions, including pain, inflammation, and fever. It has also been investigated for its potential use in the treatment of other conditions, such as Alzheimer's disease, Parkinson's disease, and cancer. In addition, Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- has been studied for its effects on various physiological systems, including the cardiovascular, respiratory, and gastrointestinal systems.
Propriétés
Numéro CAS |
113416-63-0 |
|---|---|
Nom du produit |
Butanamide, N-[2,6-bis(1-methylethyl)phenyl]- |
Formule moléculaire |
C16H25NO |
Poids moléculaire |
247.38 g/mol |
Nom IUPAC |
N-[2,6-di(propan-2-yl)phenyl]butanamide |
InChI |
InChI=1S/C16H25NO/c1-6-8-15(18)17-16-13(11(2)3)9-7-10-14(16)12(4)5/h7,9-12H,6,8H2,1-5H3,(H,17,18) |
Clé InChI |
BKKXEJMGPWEENV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |
SMILES canonique |
CCCC(=O)NC1=C(C=CC=C1C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



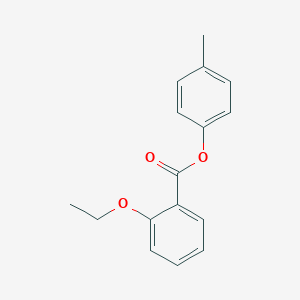
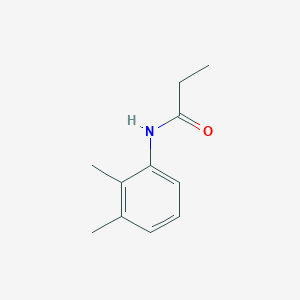
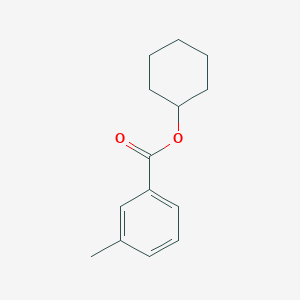
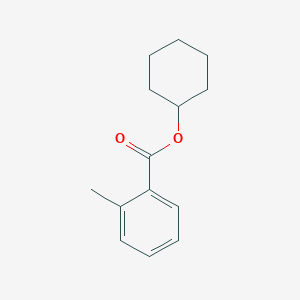
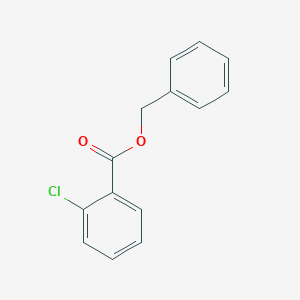
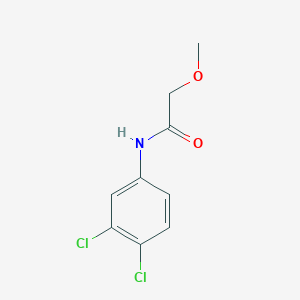
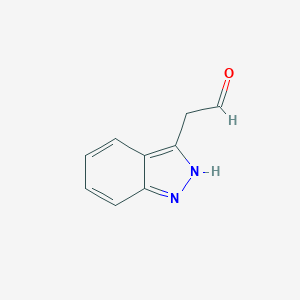

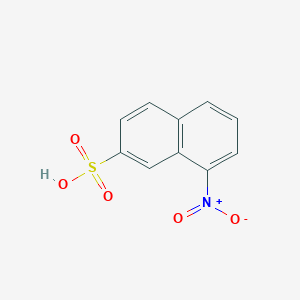
![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)
